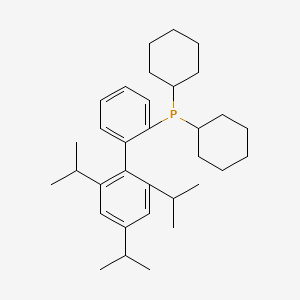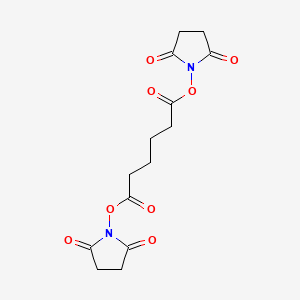
Adipate de di(N-succinimidyle)
Vue d'ensemble
Description
La porokératose actinique superficielle disséminée (DSAP) est une affection cutanée chronique caractérisée par de multiples petites plaques squameuses sur les zones de la peau exposées au soleil. Il s’agit d’un trouble de la kératinisation héréditaire qui provoque des plaques sèches distinctes, principalement sur les bras et les jambes .
Applications De Recherche Scientifique
Research on DSAP primarily focuses on understanding its pathophysiology and developing effective treatments. Recent studies have explored the use of topical statins combined with cholesterol as a promising treatment for DSAP. These treatments have shown clinical improvement with a tolerable adverse effect profile compared to traditional therapies .
Mécanisme D'action
Le mécanisme exact de la DSAP n’est pas entièrement compris, mais il est supposé résulter d’une expansion anormale des kératocytes épidermiques. La maladie est liée à de multiples étiologies, notamment l’exposition aux rayons ultraviolets, les états inflammatoires, l’immunosuppression, la malignité, les traumatismes frictionnels mineurs répétés et la génétique . Les statines topiques, telles que la lovastatine, peuvent exercer leur effet thérapeutique en inhibant la β-hydroxy-β-méthylglutaryl-CoA (HMG-CoA) réductase dans la voie du mévalonate, bloquant l’accumulation de métabolites intermédiaires toxiques et réduisant la réponse immunitaire locale hyperactive .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Di(N-succinimidyl) adipate plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds between biomolecules. It interacts with primary amines present in proteins, peptides, and other amine-containing molecules. The NHS ester groups in Di(N-succinimidyl) adipate react with these amines to form covalent bonds, resulting in the conjugation of the biomolecules . This crosslinking capability is particularly useful in applications such as protein labeling, immobilization, and the synthesis of bioconjugates .
Cellular Effects
Di(N-succinimidyl) adipate influences various cellular processes by modifying proteins and other biomolecules within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins . For example, the conjugation of Di(N-succinimidyl) adipate to proteins can impact their activity, localization, and interactions with other cellular components . These modifications can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Di(N-succinimidyl) adipate involves the formation of covalent bonds between its NHS ester groups and primary amines in biomolecules. This reaction results in the formation of stable amide bonds, which link the biomolecules together . Di(N-succinimidyl) adipate can also act as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . This mechanism allows for precise control over protein function and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di(N-succinimidyl) adipate can change over time due to factors such as stability and degradation. Di(N-succinimidyl) adipate is generally stable when stored at -20°C, but it can degrade over time if exposed to moisture or high temperatures . Long-term studies have shown that Di(N-succinimidyl) adipate can have lasting effects on cellular function, including sustained changes in protein activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of Di(N-succinimidyl) adipate can vary with different dosages in animal models. At low doses, Di(N-succinimidyl) adipate can effectively label and conjugate biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including cellular damage and inflammation . Threshold effects have been observed, where the impact of Di(N-succinimidyl) adipate on cellular function becomes more pronounced at higher concentrations . These dosage-dependent effects are critical for determining safe and effective usage in research applications.
Metabolic Pathways
Di(N-succinimidyl) adipate is involved in metabolic pathways that include the formation of amide bonds with primary amines in biomolecules . The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, Di(N-succinimidyl) adipate can modify enzymes involved in metabolic pathways, altering their activity and regulation . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, Di(N-succinimidyl) adipate is transported and distributed through interactions with transporters and binding proteins . These interactions help localize Di(N-succinimidyl) adipate to specific cellular compartments, where it can exert its effects . The distribution of Di(N-succinimidyl) adipate within cells is influenced by factors such as its solubility and affinity for different biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
Di(N-succinimidyl) adipate exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, Di(N-succinimidyl) adipate may localize to the cytoplasm, nucleus, or other organelles, depending on the context of its use . These localization patterns are important for understanding how Di(N-succinimidyl) adipate interacts with cellular components and influences cellular processes.
Méthodes De Préparation
DSAP n’est pas un composé chimique, il n’a donc pas de voies de synthèse ni de méthodes de production industrielle. Au lieu de cela, c’est une maladie génétique causée par des mutations dans les gènes de la voie du mévalonate tels que MVD, MVK, FDPS, PMVK et SART3 .
Analyse Des Réactions Chimiques
Comme DSAP est une maladie médicale, elle ne subit pas de réactions chimiques. Le traitement de DSAP implique diverses thérapies topiques, y compris le diclofénac, le mébutate d’ingénol, les analogues de la vitamine D, le 5-fluorouracile, l’imiquimod, la photothérapie dynamique, les rétinoïdes, la cryothérapie et la thérapie laser .
Applications de la recherche scientifique
La recherche sur la DSAP se concentre principalement sur la compréhension de sa physiopathologie et le développement de traitements efficaces. Des études récentes ont exploré l’utilisation de statines topiques combinées au cholestérol comme traitement prometteur pour la DSAP. Ces traitements ont montré une amélioration clinique avec un profil d’effets indésirables tolérable par rapport aux thérapies traditionnelles .
Comparaison Avec Des Composés Similaires
DSAP est l’un des nombreux types de porokératose, un groupe de dermatoses acquises ou héréditaires caractérisées par des plaques linéaires ou annulaires avec une bordure kératosique. D’autres types de porokératose comprennent :
- Porokératose de Mibelli (PM)
- Porokératose palmaire et plantaire disséminée (PPPD)
- Porokératose linéaire
- Porokératose ponctuée
- Porokératose eccrine ostiale et naevus du canal dermique
Chaque type de porokératose a des caractéristiques cliniques distinctes et peut nécessiter des approches thérapeutiques différentes. DSAP est unique dans sa présentation sur les zones exposées au soleil et son association avec des mutations génétiques dans la voie du mévalonate .
Propriétés
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXZDMVRZJZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459630 | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59156-70-6 | |
| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


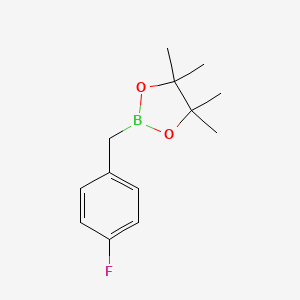


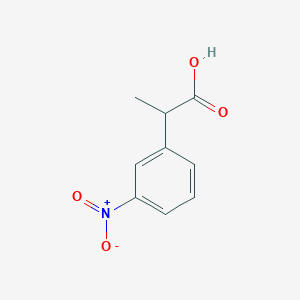
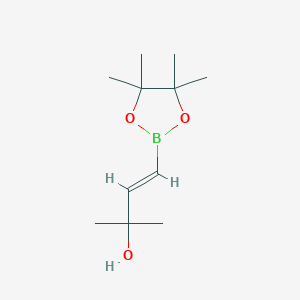

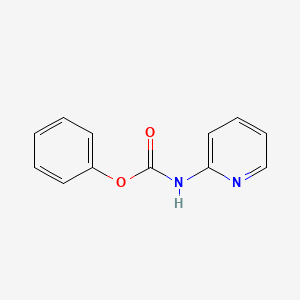

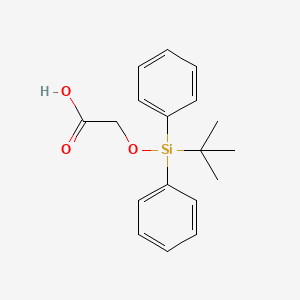
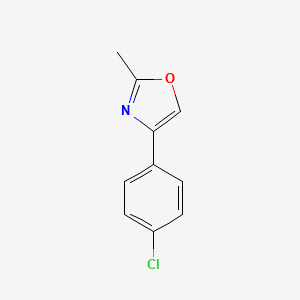
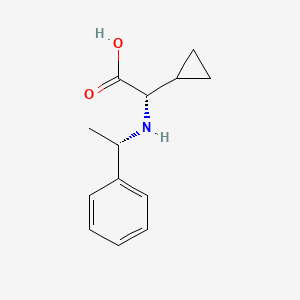
![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)
![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)
